4-Hydroxy-3,4-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester
Description
Properties
IUPAC Name |
tert-butyl 4-hydroxy-3,4-dihydro-2H-pyridine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-6-4-8(12)5-7-11/h4,6,8,12H,5,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXJUNRMZFARMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3,4-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester typically involves the reaction of 4-hydroxy-3,4-dihydro-2H-pyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems also helps in maintaining the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3,4-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry
4-Hydroxy-3,4-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester has been explored for its potential as a bioisostere in drug design. Bioisosteres are compounds that have similar chemical properties but differ in structure, allowing for modifications that can enhance the efficacy and reduce side effects of drugs.
- Case Study : Research indicates that derivatives of this compound can exhibit improved pharmacokinetic properties when compared to traditional carboxylic acids. For instance, modifications to the carboxylate moiety can lead to compounds with better solubility and stability in gastrointestinal environments, enhancing drug delivery systems .
Synthesis of Bioactive Compounds
This compound serves as a precursor for synthesizing various bioactive molecules. Its structure allows for multiple functional group modifications, making it versatile in synthetic organic chemistry.
- Example : The synthesis of 6-diazo-5-oxo-l-norleucine derivatives has been reported using this compound as a starting material. These derivatives are being investigated for their antitumor properties and potential use in cancer therapy .
Neuropharmacology
Research has highlighted the potential neuroprotective effects of pyridine derivatives, including this compound. These compounds may play a role in modulating neurotransmitter systems and could be beneficial in treating neurodegenerative diseases.
- Case Study : In vitro studies have shown that certain modifications of this compound can enhance its ability to protect neuronal cells from oxidative stress, suggesting a pathway for developing new neuroprotective agents .
Data Table: Applications Overview
| Application Area | Description | Example Use Case |
|---|---|---|
| Medicinal Chemistry | Bioisostere in drug design | Improved drug delivery systems |
| Synthesis of Bioactive Compounds | Precursor for various bioactive molecules | Antitumor compounds from 6-diazo-5-oxo-l-norleucine |
| Neuropharmacology | Potential neuroprotective effects | Protection against oxidative stress in neuronal cells |
Mechanism of Action
The mechanism by which 4-Hydroxy-3,4-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester exerts its effects involves interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Group Variations
The tert-butyl ester group is a common motif in dihydropyridine derivatives. Key structural analogs include:
Key Observations :
- The hydroxy group in the target compound (vs.
- Aryl substitutions (e.g., methoxycarbonylphenyl , benzyloxycarbonylaminophenyl ) increase molecular weight and steric bulk, impacting solubility and reactivity.
Yield Comparison :
- 2-Nonyl-4-oxo-3,4-dihydro-2H-pyridine-1-carboxylic acid benzyl ester: 76% yield .
- 4-Methoxy-2-nonyl-3,4-dihydro-2H-pyridine-1-carboxylic acid benzyl ester: 87% yield .
Physical and Chemical Properties
- Lipophilicity: The benzyloxycarbonylaminophenyl derivative (LogP = 5.47 ) is significantly more lipophilic than the methoxycarbonylphenyl analog (LogP ~3.5 estimated), influencing membrane permeability.
- Polar Surface Area (PSA) : Hydroxy and carbamate groups increase PSA (e.g., 67.87 Ų for ), affecting solubility and pharmacokinetics.
- Stability : The tert-butyl ester group in all analogs resists hydrolysis under mild acidic/basic conditions, unlike methyl or benzyl esters .
Biological Activity
4-Hydroxy-3,4-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester, also known by its chemical structure C12H19NO5, has garnered attention in pharmacological research due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including data tables and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C12H19NO5 |
| Molecular Weight | 257.28 g/mol |
| CAS Number | 220389-30-0 |
| Appearance | White to off-white powder |
The biological activity of this compound is primarily attributed to its interaction with various biological pathways. It has been shown to exhibit effects on neurotransmitter systems, particularly in relation to dopamine receptors. Research indicates that modifications in the molecular structure can significantly impact its agonistic or antagonistic properties on these receptors .
Biological Activities
- Neuroprotective Effects : Studies have indicated that derivatives of pyridine compounds, including 4-hydroxy-3,4-dihydro-2H-pyridine derivatives, may offer neuroprotective benefits. They are believed to modulate oxidative stress and inflammation in neuronal cells.
- Anticancer Properties : Preliminary studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it was evaluated against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, showing promising IC50 values that suggest potential as an anticancer agent .
- Anti-inflammatory Activity : The compound has also been investigated for its anti-inflammatory properties. Research has shown that it can inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in inflammatory processes .
Case Study 1: Neuroprotective Activity
A study published in Frontiers in Pharmacology explored the neuroprotective effects of various pyridine derivatives. The results indicated that 4-hydroxy-3,4-dihydro-2H-pyridine derivatives significantly reduced oxidative stress markers in neuronal cells, suggesting a protective mechanism against neurodegenerative diseases .
Case Study 2: Anticancer Efficacy
In a comparative study assessing the cytotoxicity of several compounds against cancer cell lines, the derivative exhibited an IC50 value of 1.93 µM against MCF-7 cells, indicating strong antiproliferative activity comparable to established chemotherapeutics like doxorubicin .
Case Study 3: Anti-inflammatory Mechanisms
Research focusing on the anti-inflammatory potential highlighted that the compound inhibited COX enzyme activity effectively. The study utilized a COX inhibitor screening assay kit and found that the compound suppressed PGE2 production significantly .
Table of Biological Activities
Q & A
Q. What are the key parameters to optimize the synthesis of 4-Hydroxy-3,4-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester to achieve high yield and purity?
- Methodological Answer : Synthesis optimization requires careful control of reaction parameters. For analogous tert-butyl esters, temperature (e.g., 80°C for coupling reactions), solvent choice (e.g., 1,4-dioxane or ethyl acetate/hexane mixtures), and reaction time (e.g., 18 hours for complete conversion) are critical . Catalytic conditions (e.g., acid/base additives) and stoichiometric ratios of intermediates should be systematically varied to minimize side products. Purification via flash chromatography with gradients of ethyl acetate in hexane (10–30%) is recommended to isolate the compound .
Q. How can researchers effectively purify this compound after synthesis?
- Methodological Answer : Post-synthesis purification typically involves flash chromatography using silica gel and solvent systems like ethyl acetate/hexane. For structurally similar compounds, reverse-phase HPLC with C18 columns and acetonitrile/water gradients has been employed for high-purity isolation (>95%) . Analytical TLC (Rf tracking) and NMR monitoring of fractions ensure target compound identification.
Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?
- Methodological Answer : Use a combination of -NMR and -NMR to confirm the tert-butyl group (distinct singlet at ~1.4 ppm for , 28–30 ppm for ) and the pyridine ring protons (6.5–8.5 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies carbonyl (C=O, ~1700 cm) and hydroxyl (O-H, ~3400 cm) groups .
Advanced Research Questions
Q. How does the tert-butyl ester group influence the compound’s reactivity in downstream functionalization reactions?
- Methodological Answer : The tert-butyl ester acts as a protective group for carboxylic acids, enabling selective modification of other functional sites (e.g., hydroxyl or amine groups). Deprotection under acidic conditions (e.g., TFA in DCM) regenerates the free carboxylic acid for further coupling. Stability studies under basic or nucleophilic conditions are essential to avoid premature cleavage .
Q. What strategies are recommended to resolve inconsistencies in the stereochemical outcomes during the synthesis of this compound?
- Methodological Answer : For stereochemical analysis, use chiral HPLC or circular dichroism (CD) to resolve enantiomers. X-ray crystallography of intermediates or final products provides definitive stereochemical assignments. Computational modeling (e.g., DFT for energy minimization) can predict stable conformers and guide synthetic routes .
Q. How can researchers assess the compound’s stability under different pH and temperature conditions for pharmacological applications?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 1–12) at 25°C, 40°C, and 60°C. Monitor degradation via LC-MS and quantify half-life using kinetic modeling. For thermal stability, perform TGA/DSC to identify decomposition thresholds .
Q. What experimental approaches are used to study the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (). For cellular targets, use fluorescence polarization assays or radioligand displacement studies. Molecular docking simulations (e.g., AutoDock Vina) can predict binding modes and guide mutagenesis experiments .
Q. How can contradictory data in spectral interpretation (e.g., NMR splitting patterns) be resolved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
